S-(4-Cyanobutyl)thioacetate

Catalog No.
S1924513
CAS No.
252949-42-1
M.F
C7H11NOS
M. Wt
157.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(4-Cyanobutyl)thioacetate

CAS Number

252949-42-1

Product Name

S-(4-Cyanobutyl)thioacetate

IUPAC Name

S-(4-cyanobutyl) ethanethioate

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

InChI

InChI=1S/C7H11NOS/c1-7(9)10-6-4-2-3-5-8/h2-4,6H2,1H3

InChI Key

QZCVGPWTKIYEIZ-UHFFFAOYSA-N

SMILES

CC(=O)SCCCCC#N

Canonical SMILES

CC(=O)SCCCCC#N

The exact mass of the compound S-(4-Cyanobutyl)thioacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

S-(4-Cyanobutyl)thioacetate (CAS 252949-42-1) is a bifunctional surface-active precursor featuring a thioacetate-protected thiol and a terminal cyano (nitrile) group. In surface and materials chemistry, it is primarily procured for the fabrication of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The thioacetate moiety serves as a stable, low-odor masking group that prevents premature oxidation, while the cyano group provides a polar, chemically versatile interface suitable for post-assembly modification or tuning surface wettability. This compound is the preferred choice for industrial and academic buyers requiring reproducible, high-quality SAM formation without the rigorous storage and handling constraints associated with free thiols .

Substituting S-(4-Cyanobutyl)thioacetate with its free thiol analog (5-mercaptopentanenitrile) introduces significant procurement and process liabilities. Free thiols are highly susceptible to auto-oxidation in ambient air, rapidly converting to disulfides and sulfonates, which degrades shelf life and leads to irreproducible monolayer packing [1]. Furthermore, free thiols possess a highly offensive odor that complicates laboratory handling. While symmetric disulfides offer stability, their adsorption kinetics on gold are substantially slower than those of free thiols, often resulting in less ordered domains[2]. The thioacetate effectively bridges this gap: it provides the ambient stability and handling ease of a disulfide, but can be quantitatively deprotected in situ (e.g., via mild base) to yield the highly reactive free thiol immediately prior to surface binding, ensuring optimal SAM density and structural integrity .

Precursor Stability: Resistance to Auto-Oxidation

Free thiols are notoriously unstable under ambient conditions, undergoing auto-oxidation to form disulfides and sulfonates, which compromises their efficacy as SAM precursors. S-(4-Cyanobutyl)thioacetate utilizes an acetyl protecting group that chemically masks the sulfur atom, preventing oxidative degradation during extended storage and handling [1]. When compared to free alkanethiols, which can show significant oxidative degradation within days unless stored under rigorous inert atmospheres, thioacetates maintain >97% assay purity over extended periods under standard combustible liquid storage conditions .

Evidence DimensionShelf-life and oxidation resistance
Target Compound DataStable under ambient storage; >97% purity maintained without rigorous inert atmosphere
Comparator Or BaselineFree thiols (e.g., 5-mercaptopentanenitrile)
Quantified DifferenceMaintains >97% assay purity during storage by preventing rapid auto-oxidation to disulfides/sulfonates
ConditionsAmbient storage and standard laboratory handling

Allows buyers to procure larger batch sizes without the risk of rapid precursor degradation, reducing chemical waste and ensuring reproducible surface functionalization.

Monolayer Packing Density via In-Situ Deprotection

The method of SAM formation critically dictates the final film quality. Direct adsorption of thioacetates onto gold is kinetically slow and yields less densely packed monolayers compared to free thiols [1]. However, when S-(4-Cyanobutyl)thioacetate is subjected to in situ deprotection (e.g., using ethanolic NH4OH or NaOH), the acetyl group is cleaved to generate the free thiol immediately prior to chemisorption. This process yields SAMs with packing densities and thicknesses that are quantitatively indistinguishable from those prepared using pure, freshly synthesized free thiols, achieving near-theoretical surface coverage [2].

Evidence DimensionSAM packing density and adsorption kinetics
Target Compound DataNear-theoretical packing density when deprotected in situ
Comparator Or BaselineDirect adsorption of thioacetate (without deprotection)
Quantified DifferenceAchieves near 100% theoretical monolayer coverage, overcoming the slow kinetics and low density of direct thioacetate adsorption
ConditionsGold substrate, ethanolic solution with mild base (e.g., NH4OH)

Validates that the protected precursor does not compromise final material performance, provided the correct deprotection workflow is implemented.

Handling and Volatility: Odor Mitigation

The highly nucleophilic nature of the unshielded -SH group in low-to-medium molecular weight thiols results in high volatility and an exceptionally low odor threshold, which necessitates specialized ventilation and handling protocols [1]. By converting the thiol to a thioacetate ester, S-(4-Cyanobutyl)thioacetate significantly reduces the vapor pressure of the sulfur moiety and eliminates the characteristic foul odor of the free thiol . This functionalization transforms a hazardous-handling scenario into a standard combustible liquid workflow.

Evidence DimensionOdor threshold and handling requirements
Target Compound DataLow odor, standard handling (WGK 3, combustible liquid)
Comparator Or BaselineFree thiol analog (e.g., 5-mercaptopentanenitrile)
Quantified DifferenceReduces vapor pressure of the reactive sulfur species, eliminating the offensive mercaptan odor
ConditionsStandard laboratory weighing and dissolution

Dramatically improves laboratory ergonomics and safety, lowering the operational barrier for scale-up and routine manufacturing.

Interfacial Polarity and Post-Assembly Modification

Unlike standard alkyl thioacetates (e.g., decanethioacetate) which produce hydrophobic, chemically inert surfaces, S-(4-Cyanobutyl)thioacetate installs a terminal nitrile group at the monolayer-air/liquid interface [1]. The cyano group imparts a higher surface energy (increased hydrophilicity) and serves as a versatile chemical handle. Post-assembly, the nitrile can be quantitatively reduced to a primary amine or hydrolyzed to a carboxylic acid, providing a reactive platform for subsequent bioconjugation or nanomaterial anchoring that is impossible with methyl-terminated SAMs [2].

Evidence DimensionTerminal group reactivity and surface energy
Target Compound DataPolar, reactive cyano-terminated interface
Comparator Or BaselineAlkyl thioacetates (e.g., decanethioacetate)
Quantified DifferenceProvides a reactive dipole handle for quantitative post-assembly modification, unlike inert methyl termini
ConditionsPost-SAM formation on gold substrates

Crucial for buyers developing biosensors or multi-layer architectures where the SAM must act as a reactive linker rather than just a passive passivation layer.

Precursor for Biosensor Interface Fabrication

Due to its terminal cyano group, S-(4-Cyanobutyl)thioacetate is highly suited for developing biosensor platforms on gold electrodes or nanoparticles. Following in situ deprotection and SAM formation, the exposed nitrile groups can be converted into primary amines, which then serve as covalent anchoring points for enzymes, antibodies, or other bioreceptors [1]. This ensures a stable, densely packed functional layer that resists non-specific binding.

Work Function Tuning in Organic Electronics

In organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), the work function of the metal electrodes must be precisely tuned to match the energy levels of the active organic layers. The strong dipole moment of the cyano group in the S-(4-Cyanobutyl)thioacetate SAM can significantly alter the effective work function of gold or silver electrodes, improving charge injection or extraction efficiency compared to bare metals or alkyl-passivated surfaces [2].

Nanoparticle Stabilization and Functionalization

The compound is an excellent capping agent for gold and silver nanoparticles. The thioacetate group can be cleaved during the nanoparticle synthesis or functionalization phase, providing strong sulfur-metal bonds that prevent nanoparticle agglomeration [3]. The outward-facing cyano groups ensure the nanoparticles remain dispersible in polar organic solvents and provide a handle for further cross-linking or polymer grafting in advanced nanocomposite materials.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

S-(4-Cyanobutyl) ethanethioate

Dates

Last modified: 08-16-2023

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